N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

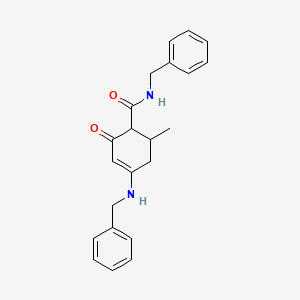

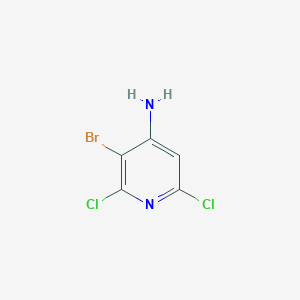

“N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide” belongs to a class of compounds known as 2-oxoindolines, which are characterized by an indoline core structure with a ketone (oxo) group at the 2-position . These compounds are often involved in various biological activities and are of interest in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide” would likely consist of an indoline ring system with a ketone group at the 2-position, a sulfonamide group attached to the 5-position, and a phenyl group attached to the nitrogen of the sulfonamide group .Wissenschaftliche Forschungsanwendungen

Antitumor Agents

The compound has been used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . The compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, six compounds, including 4f–h and 4n–p, exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound .

Cell Cycle and Apoptosis Regulators

The compound has been found to affect cell cycle and apoptosis. The representative compounds 4f, 4h, 4n, 4o, and 4p (especially 4o) accumulated U937 cells in S phase and substantially induced late cellular apoptosis .

Src Kinase Inhibitors

The compound has been used in the synthesis of new N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives, which have shown inhibitory activity against Src . Src is at the center of an immense signaling network, and it can also be activated by integrins, receptor tyrosine kinases, cytokine receptors, and G protein-coupled receptors . Through these interactions, Src controls multiple cancer cell functions, including cell cycle progression, survival, and metastasis .

Cancer Therapy

Increased Src activity has been observed in many human malignancies, including colon, breast, pancreas, lung, and brain cancers . Therefore, the compound’s inhibitory effect on Src makes it a potential candidate for cancer therapy .

Treatment of Pathological Disorders

Src has a critical role in other pathological disorders, such as myocardial infarction, stroke, osteoporosis, and neurodegeneration . The compound’s inhibitory effect on Src could potentially be used in the treatment of these disorders .

Drug Development

The compound’s diverse biological activities and its effects on various cellular processes make it a valuable tool in drug development . Its use in the synthesis of new derivatives and its potential therapeutic applications provide a basis for the development of new drugs .

Zukünftige Richtungen

The future directions for research on “N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide” could include further studies on its synthesis, characterization, and potential biological activities. Given the interest in 2-oxoindoline derivatives in medicinal chemistry, this compound could be of interest for drug discovery efforts .

Eigenschaften

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c19-16-11-13-10-14(6-7-15(13)17-16)18-22(20,21)9-8-12-4-2-1-3-5-12/h1-7,10,18H,8-9,11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIPJIYCVUOLJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2598617.png)

![2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598620.png)

![methyl 4-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzoate](/img/structure/B2598627.png)

![2-Phenyl-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}butanamide](/img/structure/B2598629.png)

![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2598633.png)

![dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate](/img/structure/B2598634.png)

![4-benzyl-2-(4-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2598636.png)

![Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2598637.png)